molecular formula C20H20N2OS2 B2920829 N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 1049254-91-2

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No.: B2920829
CAS No.: 1049254-91-2
M. Wt: 368.51
InChI Key: QNOXFZIAVOAQKD-UHFFFAOYSA-N
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Description

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiazole core substituted with an ethylthio group at position 2 and a phenyl group at position 2. The thiazole ring is further functionalized at position 5 with a propanamide side chain bearing a phenyl substituent.

Properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-2-24-20-22-18(16-11-7-4-8-12-16)19(25-20)21-17(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXFZIAVOAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the condensation of 2-ethylthio-4-phenylthiazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated thiazole derivatives

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with several thiazole- and propanamide-containing derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and inferred biological activities:

Table 1: Comparative Analysis of Thiazole-Propanamide Derivatives

Compound Name Substituents (Thiazole/Propanamide) Molecular Weight (g/mol) Notable Activity/Property Synthesis Method Reference
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide Thiazole: 2-ethylthio, 4-phenyl; Propanamide: 3-phenyl ~383.5 (estimated) Hypothesized antimicrobial activity* Likely via coupling of thiazole amine with propanoyl chloride
(Z)-N-(4-(2-(dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiazole: dibenzo-thiadiazocin, 4-fluorophenyl; Propanamide: 3-(2,5-dimethoxyphenyl) ~751.8 (calculated) Potential CNS activity (structural inference) Reduction of nitro groups using lead powder in DCM/methanol
N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-pyridin-3-yl-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) Pyrazole: dichlorophenyl, methylthioethyl; Propanamide: 3-phenyl ~658.1 (calculated) Antimicrobial (pyrazole derivatives) Multi-step coupling with propanamide intermediates
Compounds 7a–d (pyrimidine derivatives) Pyrimidine: ethyl at C-5; variable substituents ~300–350 (estimated) Enhanced antifungal activity with ethylthio groups Nucleophilic substitution reactions

* Inferred from structural analogs with ethylthio and phenyl groups, which correlate with improved antimicrobial activity in pyrimidine derivatives .

Key Findings:

Substituent Influence on Activity: The ethylthio group in the target compound and related pyrimidine derivatives (e.g., compounds 7a–d) is associated with enhanced antifungal activity, likely due to improved membrane penetration or target binding .

Synthetic Complexity :

  • The target compound’s synthesis likely follows a modular approach, similar to compound 2, involving coupling of pre-functionalized thiazole amines with propanamide precursors . In contrast, compound 29 requires multi-step nitro reduction and heterocycle formation, increasing synthetic complexity .

Biological Activity Gaps :

  • While pyrimidine derivatives (e.g., compounds 7a–d) demonstrate clear structure-activity relationships (SAR) for antimicrobial activity , direct biological data for the target compound are absent. Further studies are needed to validate its hypothesized efficacy.

Biological Activity

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

  • Molecular Formula : C20H20N2OS2
  • CAS Number : 1049254-91-2
  • Molecular Weight : 368.51 g/mol

The compound is synthesized through the condensation of 2-ethylthio-4-phenylthiazole with 3-phenylpropanoyl chloride, typically in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Thiazole derivatives are known for their efficacy against various bacterial strains, showing potential as therapeutic agents in combating infections .

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cellular growth pathways. For instance, studies on thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells . The compound's IC50 values indicate its potency:

Cell LineIC50 Value (μM)
PC310
MCF-710
HT-2912

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes, particularly kinases that play critical roles in cell signaling and proliferation.
  • Cell Cycle Arrest : By interfering with the signaling pathways, it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Similar Compounds

Compound NameBiological Activity
2-Ethylthio-4-methylaminoquinazolineInhibitory effects on Mycobacterium tuberculosis
Thiophene derivativesAnticancer and antimicrobial properties

While other thiazole and thiophene derivatives also exhibit significant biological activities, this compound stands out due to its unique structural features that enhance its reactivity and biological efficacy .

5. Case Studies and Research Findings

Several studies have focused on the biological implications of thiazole derivatives:

  • Cytotoxicity Studies : A study on quinazolinone-thiazole hybrids highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines, reinforcing the potential of thiazole compounds in cancer therapy .
  • Mechanistic Insights : Molecular docking studies have shown how these compounds can effectively bind to target proteins involved in tumorigenesis, providing insights into their mechanisms of action at a molecular level .

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